5-methyl-N-3-pyridinyl-2-thiophenecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

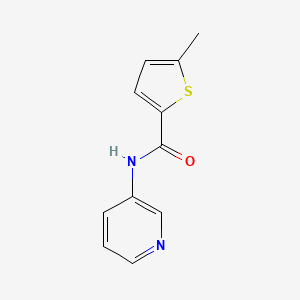

“5-methyl-N-3-pyridinyl-2-thiophenecarboxamide” is a chemical compound with the molecular formula C11H10N2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “5-methyl-N-3-pyridinyl-2-thiophenecarboxamide” is represented by the linear formula C11H10N2OS . The molecular weight of this compound is 218.279 .科学研究应用

Organic Electronics and Semiconductors

Thiophene derivatives play a crucial role in organic electronics. Researchers have explored their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. The conjugated structure of thiophenes allows for efficient charge transport, making them valuable components in semiconducting materials .

Corrosion Inhibition

Thiophene-based compounds, including our target compound, have been investigated as corrosion inhibitors. Their ability to form protective layers on metal surfaces helps prevent corrosion in industrial applications .

Antifibrotic Agents

Fibrosis is a pathological process involving excessive tissue scarring. Compounds that inhibit collagen synthesis are of interest. While not directly studied for this purpose, related thiophene analogs have demonstrated anti-fibrotic activity in animal models. For instance, blocking transforming growth factor-β1 (TGF-β1) expression in hepatic stellate cells may reduce fibrosis .

Kinase Inhibitors

Although not specifically studied for our compound, kinase inhibitors are essential in cancer treatment. For instance, pexidartinib, a kinase inhibitor, is used to treat symptomatic tenosynovial giant cell tumors (TGCT), a rare joint tumor .

Medicinal Chemistry

Thiophene derivatives are fascinating to medicinal chemists due to their potential as biologically active compounds. While more research is needed, these compounds could serve as scaffolds for developing novel drugs with diverse biological effects .

Collagen Synthesis Inhibition

Collagen deposition contributes to fibrosis. Although our compound hasn’t been directly studied, related analogs have shown promise in inhibiting collagen synthesis. For example, compounds like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) and 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) have demonstrated anti-fibrotic effects in animal models .

安全和危害

作用机制

Target of Action

Similar compounds have been reported to targetc-Met inhibitors . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cellular signaling and is often associated with growth, survival, and the spread of cancer cells.

Mode of Action

One is the ‘5 atoms regulation’ and another characteristic is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .

Biochemical Pathways

It’s suggested that similar compounds have a strong hydrogen bond formed between the compound andsuccinate dehydrogenase (SDH) . SDH is a key enzyme complex of the citric acid cycle and the electron transport chain, which are essential biochemical pathways in cellular respiration.

Result of Action

Similar compounds have shown good activity against certain types of fungi . For example, some compounds have shown good fungicidal activity against Fusarium graminearum, Alternaria solani, and Botrytis cinerea .

属性

IUPAC Name |

5-methyl-N-pyridin-3-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-8-4-5-10(15-8)11(14)13-9-3-2-6-12-7-9/h2-7H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWDDFOLIBUUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]amine](/img/structure/B5204676.png)

![5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol](/img/structure/B5204682.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B5204684.png)

![4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204695.png)

![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5204709.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)

![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)

![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)

![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)

![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)